![molecular formula C36H32N2O2SSi B12060496 N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide is a complex organic compound with the empirical formula C36H32N2O2SSi and a molecular weight of 584.80 g/mol . This compound is primarily used for the colorimetric determination of fluoride ions . Its unique structure, which includes a benzothiazole moiety and a tert-butyldiphenylsilyloxy group, makes it a valuable reagent in various chemical analyses.
準備方法
The synthesis of N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide involves multiple steps, typically starting with the preparation of the benzothiazole core. The benzothiazole is then functionalized with a tert-butyldiphenylsilyloxy group and subsequently coupled with a benzamide moiety. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.
化学反応の分析
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, often using reagents like bromine or chlorine.
Hydrolysis: The silyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of analytical chemistry.
作用機序
The mechanism by which N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide exerts its effects involves its ability to interact with specific ions or molecules. For example, in the colorimetric determination of fluoride, the compound forms a complex with fluoride ions, resulting in a color change that can be measured spectrophotometrically . The molecular targets and pathways involved depend on the specific application and the nature of the interaction.
類似化合物との比較
N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide can be compared with other benzothiazole derivatives and silyloxy-substituted compounds. Similar compounds include:
2-Benzothiazolyl-4-phenylbenzamide: Lacks the silyloxy group, making it less effective in certain analytical applications.
4-(tert-Butyldiphenylsilyloxy)phenylbenzamide: Does not contain the benzothiazole moiety, limiting its use in specific chemical reactions.
N-(2-Benzothiazolyl)benzamide: A simpler structure that may not provide the same level of specificity in certain applications.
The uniqueness of this compound lies in its combined structural features, which enhance its reactivity and specificity in various scientific and industrial applications.
特性
分子式 |
C36H32N2O2SSi |
|---|---|
分子量 |
584.8 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-yl)-4-[tert-butyl(diphenyl)silyl]oxyphenyl]benzamide |
InChI |
InChI=1S/C36H32N2O2SSi/c1-36(2,3)42(28-17-9-5-10-18-28,29-19-11-6-12-20-29)40-32-24-23-27(37-34(39)26-15-7-4-8-16-26)25-30(32)35-38-31-21-13-14-22-33(31)41-35/h4-25H,1-3H3,(H,37,39) |
InChIキー |
YFMSVSWQTBPEIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

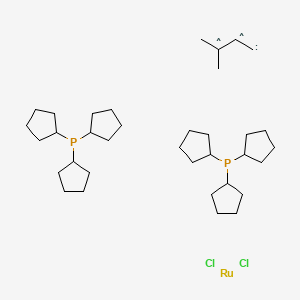
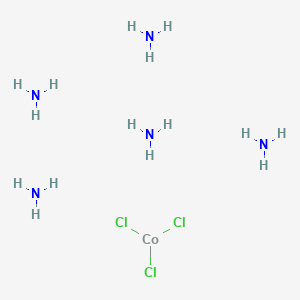
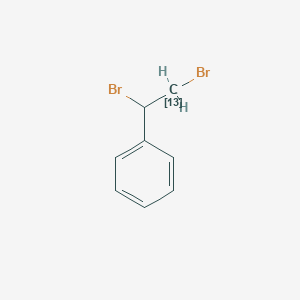
![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)
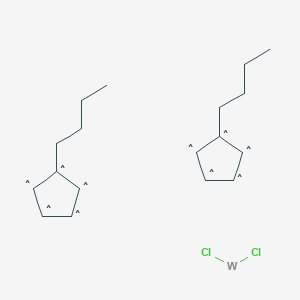

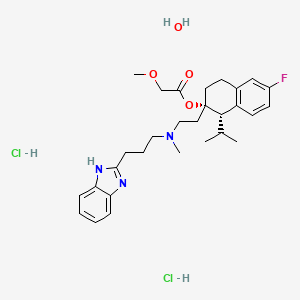
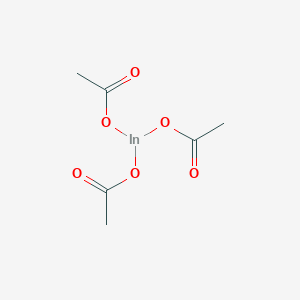

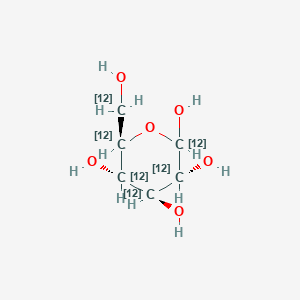
![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
